(S)-Cyclopropyl(4-fluorophenyl)methanamine

Catalog No.
S3317427
CAS No.
473732-88-6
M.F
C10H12FN
M. Wt
165.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Cyclopropyl(4-fluorophenyl)methanamine

CAS Number

473732-88-6

Product Name

(S)-Cyclopropyl(4-fluorophenyl)methanamine

IUPAC Name

(S)-cyclopropyl-(4-fluorophenyl)methanamine

Molecular Formula

C10H12FN

Molecular Weight

165.21

InChI

InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2/t10-/m0/s1

InChI Key

DMSWDNXXNCUYLN-JTQLQIEISA-N

SMILES

C1CC1C(C2=CC=C(C=C2)F)N

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)F)N

Isomeric SMILES

C1CC1[C@@H](C2=CC=C(C=C2)F)N

(S)-Cyclopropyl(4-fluorophenyl)methanamine is an organic compound characterized by the presence of a cyclopropyl group and a fluorinated phenyl group. Its molecular formula is C10H12FN, and it possesses a hydrochloride salt form with the formula C10H13ClFN . The compound is noted for its chirality, with the "S" designation indicating the specific stereochemistry of the amine group.

Typical of amines and aromatic compounds. Notably, it can participate in:

  • N-alkylation: This reaction involves the introduction of alkyl groups to the nitrogen atom.
  • Aromatic substitution: The fluorine atom on the phenyl ring can be substituted under certain conditions, potentially altering the compound's biological properties .
  • Reduction reactions: The compound can be reduced to yield alcohol derivatives or other functional groups depending on the reagents used .

(S)-Cyclopropyl(4-fluorophenyl)methanamine has been evaluated for its activity at serotonin receptors, particularly the 5-HT2C receptor. Studies have shown that fluorinated derivatives of cyclopropylmethylamines exhibit promising activity as agonists at these receptors, which are implicated in various neuropsychiatric disorders . The incorporation of fluorine enhances lipophilicity and may improve brain penetration, making these compounds attractive candidates for further development in treating conditions like depression and anxiety .

The synthesis of (S)-Cyclopropyl(4-fluorophenyl)methanamine typically involves several steps:

  • Starting Materials: The synthesis begins with readily available cyclopropane and fluorinated phenolic precursors.
  • Formation of Cyclopropylamine: The cyclopropyl group is introduced through methods such as ring-opening reactions or cycloadditions.
  • Fluorination: The introduction of the fluorine atom is often achieved via electrophilic aromatic substitution or direct fluorination techniques.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels (often above 95%) .

Studies have focused on understanding how (S)-Cyclopropyl(4-fluorophenyl)methanamine interacts with serotonin receptors. Binding affinity assays reveal that modifications to the cyclopropane moiety or the phenolic ring can significantly influence receptor selectivity and potency. For instance, variations in substituents on the phenyl ring have shown to modulate activity at different serotonin receptor subtypes .

Several compounds share structural similarities with (S)-Cyclopropyl(4-fluorophenyl)methanamine. Here are some notable examples:

Compound NameCAS NumberKey Features
(R)-Cyclopropyl(4-methoxyphenyl)methanamine1213693-68-5Contains a methoxy group instead of fluorine
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine54398-65-1Similar structure but different substitution pattern
(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride244145-40-2Propane backbone instead of cyclopropane
5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride41566-77-2Different core structure but similar amine function

Uniqueness

(S)-Cyclopropyl(4-fluorophenyl)methanamine stands out due to its specific combination of a cyclopropane ring and a para-fluorinated phenyl group. This unique structure contributes to its distinct biological activity profile compared to other derivatives.

XLogP3

1.7

Other CAS

473732-88-6

Wikipedia

(S)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine

Dates

Modify: 2023-07-26

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